molecular formula C8H14N4 B595627 N4,N4-Diethyl-pyrimidine-4,6-diyldiamine CAS No. 108484-96-4

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine

Cat. No.: B595627
CAS No.: 108484-96-4
M. Wt: 166.228
InChI Key: LCFCHAHOFYUCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine is an organic compound with the molecular formula C8H14N4 It is a derivative of pyrimidine, characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with diethylamine. The typical synthetic route involves:

    Starting Material: Pyrimidine-4,6-diamine.

    Reagent: Diethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: this compound N-oxides.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Various substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N4,N4-Diethyl-pyrimidine-4,6-diyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N4,N4-Dimethyl-pyrimidine-4,6-diyldiamine: Similar structure but with methyl groups instead of ethyl groups.

    N4,N4-Diethyl-pyrimidine-2,4-diyldiamine: Similar structure but with ethyl groups at different positions on the pyrimidine ring.

Uniqueness

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 4 and 6 of the pyrimidine ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-N,4-N-diethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFCHAHOFYUCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294409
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108484-96-4
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108484-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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